1-(bromomethyl)-4-cyclopropyl-2-methylbenzene
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Overview
Description
1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromomethyl group, a cyclopropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-4-cyclopropyl-2-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-cyclopropyl-2-methylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying substitution and elimination reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, particularly in the design of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-4-cyclopropyl-2-methylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The cyclopropyl and methyl groups can influence the reactivity and stability of the intermediate species formed during these reactions .
Comparison with Similar Compounds
1-(Bromomethyl)-4-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(Bromomethyl)-4-cyclopropylbenzene: Lacks the methyl group, which can affect its electronic properties and reactivity.
1-(Bromomethyl)-2-methylbenzene: The position of the methyl group can influence the compound’s reactivity and the types of reactions it undergoes.
Uniqueness: 1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene is unique due to the presence of both cyclopropyl and methyl groups on the benzene ring
Properties
CAS No. |
2742659-50-1 |
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Molecular Formula |
C11H13Br |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
1-(bromomethyl)-4-cyclopropyl-2-methylbenzene |
InChI |
InChI=1S/C11H13Br/c1-8-6-10(9-2-3-9)4-5-11(8)7-12/h4-6,9H,2-3,7H2,1H3 |
InChI Key |
UGRHDSMKHXACLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)CBr |
Purity |
95 |
Origin of Product |
United States |
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